Nicotinic-d4 Acid
Overview
Description
Synthesis Analysis
The synthesis of Nicotinic-d4 Acid and its derivatives has been explored in various studies to enhance its therapeutic potential. The derivatives of Nicotinic Acid, including Nicotinic-d4 Acid, have been synthesized to investigate their potential as drugs for the treatment of a variety of diseases. The structure-activity relationships are crucial in the development of Nicotinic Acid derivatives, highlighting the importance of molecular modifications to achieve desired biological properties (Tønder Je & Olesen Ph, 2001).
Molecular Structure Analysis
The molecular structure of Nicotinic-d4 Acid plays a significant role in its interaction with biological targets. Computational studies of ligands for the nicotinic acetylcholine receptors have contributed to understanding the structure-activity relationships. The proposed binding mode includes interactions between the ligand and receptor that are crucial for the agonistic activity of Nicotinic-d4 Acid derivatives. These interactions involve anionic sites, hydrogen bonds, pi-systems, pi-cation interactions, and steric effects, highlighting the complexity of molecular interactions involved (Tønder Je & Olesen Ph, 2001).
Scientific Research Applications
Prostaglandin D2 Secretion and the Niacin Flush : Nicotinic acid induces the secretion of prostaglandin D2 in human macrophages, which is a model for understanding the niacin flush, a common side effect of nicotinic acid supplementation. This knowledge can lead to better strategies to eliminate this side effect (Meyers et al., 2007).
Activation of Capsaicin Receptor TRPV1 : It activates the capsaicin receptor TRPV1, suggesting a novel pathway for inhibiting cutaneous flushing and improving compliance in treating dyslipidemias (Ma et al., 2014).
Reduction of Atherosclerosis Progression : Nicotinic acid reduces atherosclerosis progression in mice through the activation of the GPR109A receptor on immune cells, suggesting potential anti-inflammatory effects for treating atherosclerosis and other diseases (Lukasova et al., 2011).
Activation of the G Protein Estrogen Receptor in Cancer : Niacin and nicotinamide activate the G protein estrogen receptor in breast cancer cells and cancer-associated fibroblasts, potentially influencing growth and migration in these cells (Santolla et al., 2014).
Potential as Superoxide Dismutase Mimetics : Copper complexes with nicotinic-aromatic carboxylic acids show promise as superoxide dismutase mimetics and exhibit antimicrobial activity against Bacillus subtilis, opening avenues for metallovitamin-based therapeutics (Suksrichavalit et al., 2008).
Treatment of Hyperlipidemia : Nicotinic acid and its derivative Acipimox activate a novel GPCR, HM74b, in adipocytes, pointing towards novel antihyperlipidemic drugs (Soga et al., 2003).
HDL Elevation in Mice : It plays a critical role in elevating HDL in mice, which is crucial for reducing triglycerides, VLDL-, and LDL-cholesterol, suggesting its potential as an animal model for studying HDL elevation effects (Hernandez et al., 2007).
Inhibiting Adipocyte Lipolysis : Nicotinic acid might be the molecular target for treating dyslipidemia by inhibiting adipocyte lipolysis through activation of a Gi-type G protein-coupled receptor (Pike & Wise, 2004).
Safety And Hazards
Nicotinic-d4 Acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480080 | |
Record name | Nicotinic-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic-d4 Acid | |
CAS RN |
66148-15-0 | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinic-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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